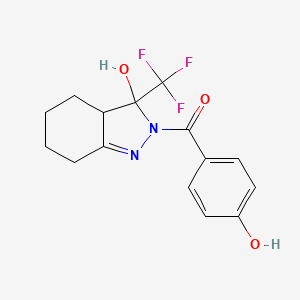

2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol

Description

Properties

IUPAC Name |

(4-hydroxyphenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c16-15(17,18)14(23)11-3-1-2-4-12(11)19-20(14)13(22)9-5-7-10(21)8-6-9/h5-8,11,21,23H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUUJZSFWDPLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a derivative of indazole known for its diverse biological activities. This article reviews its synthesis and biological activity, focusing on its antimicrobial, anti-inflammatory properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the indazole core and subsequent functionalization with hydroxybenzoyl and trifluoromethyl groups. The following table summarizes key synthetic routes and yields:

| Step | Reaction | Yield (%) | Notes |

|---|---|---|---|

| 1 | Formation of indazole core | 28% | Achieved using acetonitrile as solvent |

| 2 | Functionalization with hydroxybenzoyl | Varies | Dependent on reaction conditions |

| 3 | Addition of trifluoromethyl group | Not specified | Requires optimization for yield |

Antimicrobial Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol have shown potent activity against various pathogens:

- Giardia intestinalis : Compounds displayed IC50 values lower than 1 µM.

- Candida albicans : Notably effective with some derivatives showing activity comparable to existing antifungal agents.

The following table summarizes the antimicrobial efficacy of related indazole derivatives:

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored through its inhibition of cyclooxygenase-2 (COX-2). In vitro studies indicate that certain derivatives exhibit significant COX-2 inhibition:

- Compounds showed IC50 values ranging from 5 to 20 µM.

Research indicates that this inhibition could provide therapeutic benefits in conditions associated with inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the activity of various indazole derivatives against protozoan infections. The results indicated that compounds with similar structures to 2-(4-hydroxybenzoyl)-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol were effective against both Giardia and Trichomonas species, outperforming traditional treatments like metronidazole .

- Cytotoxicity Assessment : In vitro cytotoxicity tests on HaCaT and HeLa cells revealed low toxicity levels for several derivatives, suggesting a favorable safety profile for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Key Findings:

Substituent Effects: Hydroxy vs. Amino Groups: The target compound’s 4-hydroxybenzoyl group (pKa ~10) is less basic than OSSL_022307’s 4-aminobenzoyl (pKa ~5), affecting solubility and target interactions . Trifluoromethyl (CF₃): Present in all CF₃-containing analogs, this group enhances metabolic stability and membrane permeability but may reduce aqueous solubility .

Core Structure Impact: Hexahydroindazole vs. Spirocyclic Systems: Diazaspiro compounds (e.g., Example 383) exhibit rigid conformations, likely enhancing selectivity but complicating synthesis .

Synthetic Routes :

- The target compound’s synthesis may involve condensation of a hexahydroindazole precursor with 4-hydroxybenzoyl chloride, akin to methods in (benzimidazole synthesis via aldehyde coupling) .

- CF₃ introduction could follow protocols in (trifluoromethylation via nucleophilic substitution) .

In contrast, DY131’s hydrazine backbone enables chelation of metal ions, relevant to metalloenzyme targeting .

Q & A

Q. How to evaluate the compound’s potential for chiral impurity formation during synthesis?

- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with enantiomerically pure standards. Calculate enantiomeric excess (ee) via peak area integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.